“Pomalidomide 4’-PEG5-acid” is a functionalized cereblon ligand used in PROTAC® (Proteolysis-Targeting Chimeras) research and development . It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, which is ready for conjugation to a target protein ligand .
PROTACs are a class of bifunctional molecules that are designed to degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Pomalidomide 4'-PEG5-acid, also known as Pomalidomide-PEG5-carboxylic acid, is a synthetic compound that integrates a cereblon ligand with a polyethylene glycol (PEG) linker. Its molecular formula is C26H35N3O11, and it has a molecular weight of approximately 565.57 g/mol. The compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. Pomalidomide 4'-PEG5-acid facilitates research into targeted protein degradation and has implications in various fields including chemistry, biology, and medicine .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions often involve controlled temperatures and pH levels to optimize reaction rates.
Pomalidomide 4'-PEG5-acid exhibits significant biological activity primarily through its interaction with cereblon, an E3 ubiquitin ligase. This interaction is crucial for modulating protein degradation pathways, making it valuable in therapeutic contexts, particularly for hematological malignancies. By targeting cereblon, Pomalidomide 4'-PEG5-acid can recruit specific proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system .
The synthesis of Pomalidomide 4'-PEG5-acid typically involves several steps:
Industrial production methods often employ continuous flow synthesis to enhance efficiency and scalability .
Pomalidomide 4'-PEG5-acid has a wide range of applications:
The mechanism of action for Pomalidomide 4'-PEG5-acid involves binding to cereblon and recruiting target proteins for degradation via the ubiquitin-proteasome system. This interaction allows researchers to study the dynamics of protein degradation and its implications in various diseases, particularly those related to cancer .
Pomalidomide 4'-PEG5-acid shares structural and functional similarities with several related compounds. Here are notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pomalidomide | Thalidomide Analog | Core structure known for immunomodulatory effects |
Pomalidomide 4'-PEG4-amine | Shorter PEG Linker | Similar applications but lower solubility |
Pomalidomide-PEG4-Alkyne | Alkyne Functionalization | Useful for click chemistry applications |
Lenalidomide-PEG5-acid | Related Compound | Distinct chemical properties compared to Pomalidomide |
Pomalidomide 4'-PEG5-acid is unique due to its specific combination of a cereblon ligand and a PEG5 linker, providing enhanced solubility and stability. This makes it particularly suitable for PROTAC technology and targeted protein degradation research .
The discovery and characterization of cereblon as a therapeutic target represents one of the most significant breakthroughs in targeted protein degradation research [9]. Cereblon emerged as a particularly tractable target for low molecular weight therapeutics among the E3 ligase family of proteins [9]. The historical development of cereblon-based E3 ligase recruiters began with the notorious drug thalidomide, first commercialized by Chemie Grunenthal in the 1950s for various indications including morning sickness [9]. This compound was withdrawn from the market in the early 1960s due to severe birth defects, but later found clinical utility in treating leprosy and multiple myeloma [9].
The mechanistic understanding of cereblon function underwent significant evolution throughout the decades [9]. Cereblon was found to associate with DNA damage binding protein-1, an adaptor protein component of the DDB1–CUL4–Rbx1 ubiquitin ligase, establishing cereblon as one of approximately 70 CRL4 substrate adapters [9]. Multiple research groups demonstrated that lenalidomide and pomalidomide were not inhibiting, but instead activating the cereblon-CRL4 ubiquitin ligase toward specific protein targets, termed neosubstrates [9]. The first neosubstrates to be identified were Ikaros and Aiolos, two C2H2 zinc-finger transcription factors that regulate hematopoietic cell differentiation [9].
The protein kinase casein kinase 1α was also shown to be a neosubstrate recruited to cereblon by lenalidomide, but not pomalidomide, indicating the potential for ligand-differentiated neosubstrate recruitment [9]. This discovery led to the development of cereblon E3 ligase modulators, also known as immunomodulatory imide drugs, which include thalidomide and its analogues lenalidomide, pomalidomide, mezigdomide and iberdomide [10]. These drugs adjust immune responses and contain an imide group, with the name alluding to both immunomodulatory drug and the chemical forms imide, imido-, imid-, and imid [10].
In 1998, thalidomide was approved by the United States Food and Drug Administration for use in newly diagnosed multiple myeloma under strict regulations [10]. This approval led to the development of numerous analogues with fewer side effects and increased potency, which include lenalidomide and pomalidomide, currently marketed and manufactured by Celgene [10]. The field has evolved tremendously since the first utilization of a poorly permeable phosphopeptide moiety to hijack Skp1–Cullin–F box complex to degrade methionine aminopeptidase-2, resulting in numerous small-molecule E3 ligands that allow for the development of cell-permeable and biologically active proteolysis targeting chimeras [12].
Pomalidomide has evolved to become one of the most widely utilized E3 ligase ligands in proteolysis targeting chimera development, constituting 46% of all cereblon-targeting proteolysis targeting chimeras [19]. The evolution of pomalidomide as a proteolysis targeting chimera building block began with the understanding of its mechanism as a molecular glue that can simultaneously bind to cereblon via its glurarimide ring and human Cys2-His2 zinc finger domains via its phthalimide ring [21]. This dual binding capability allows pomalidomide to be developed as a hetero-bifunctional proteolysis targeting chimera by appending to the target protein binder through the C4/C5 position of the phthalimide ring [21].
The chemical modifications of pomalidomide for proteolysis targeting chimera applications have undergone systematic optimization [17]. Microwave-assisted synthesis has been developed to optimize pomalidomide building block preparation, achieving high yields within 15 minutes and boosting yield by at least 14% at gram scale without the need for purification [17]. Unlike conventional oil bath heating and overnight reactions, microwave-assisted synthesis streamlines degrader development and has been demonstrated by synthesizing ARV-110, highlighting its utility as a powerful tool for accelerating pomalidomide proteolysis targeting chimera and molecular glue discovery programs [17].
Research has identified critical design principles for pomalidomide-based proteolysis targeting chimeras to minimize off-target degradation [18]. A high-throughput platform that interrogates off-target degradation found that reported pomalidomide-based proteolysis targeting chimeras induce degradation of several zinc finger proteins [18]. A library of pomalidomide analogues was generated to understand how functionalizing different positions of the phthalimide ring, hydrogen bonding, and steric and hydrophobic effects impact zinc finger protein degradation [18]. Modifications of appropriate size on the C5 position reduced off-target zinc finger degradation, which was validated through target engagement and proteomics studies [18].
The synthetic methodology for pomalidomide derivatives has been significantly improved through the exploitation of reactivity differences between primary and secondary amine nucleophiles [40]. This optimization addressed issues such as the formation of dimethylamine-containing byproducts and was achieved through optimization of solvent choice and temperature to afford general methods for primary and secondary amines [40]. The development of protecting group-free, one-pot strategies for the preparation of JQ1-pomalidomide conjugates utilizing the reactivity difference between amine nucleophiles has yielded compounds with yields ranging from 21 to 62% [40].
Late-stage synthesis approaches have been developed for heterobifunctional molecules, utilizing ruthenium-catalysed late-stage C‒H amidation strategy to access fully elaborated heterobifunctional compounds [20]. This approach demonstrates remarkable functional group tolerance and can proceed smoothly in the presence of linear alkyl linkers with different attachment points to the pomalidomide core [20]. The reaction was not affected by the overall level of molecular complexity, with no detrimental effect from the multiple Lewis basic sites in substrate, ethylene glycol linker or pomalidomide warhead [20].
Functionalized pomalidomide derivatives have demonstrated tremendous significance in advancing targeted protein degradation as a therapeutic strategy [22]. Compared to traditional pharmacological target protein inhibition, protein degradation offers crucial advantages as a catalytic process where degraders act via transient binding rather than competitive occupancy [22]. A single degrader can destroy many copies of a pathogenic protein, thereby providing greater efficiency at very small doses [22]. While protein inhibitors block the active site of a pathogenic protein, degraders ablate all of its functions, providing higher sensitivity to drug-resistant targets and a better chance to affect nonenzymatic protein functions [22].
The development of functionalized pomalidomide derivatives has enabled the targeting of proteins without enzymatic activity, including transcription factors, which are considered undruggable and difficult to target [23]. Immunomodulatory imide drugs induce the degradation of several transcription factors, suggesting that protein degraders may be a promising approach for targeting undruggable proteins that account for more than 80% of the human proteome [23]. These compounds are currently used to develop chimeric protein degraders known as proteolysis targeting chimeras, which induce the degradation of therapeutic target proteins [23].
Cereblon-based therapeutic proteolysis targeting chimera molecules have gained prominence due to their suitable physicochemical properties including molecular weight, lipophilicity, solubility and lack of metabolic sites [16]. These ligands demonstrate strong and specific binding affinities for their E3 ligases and clear and well-characterized binding mechanisms [16]. These characteristics have made cereblon ligands successful candidates for the degradation of different types of proteins associated with disease conditions including cancer, neurodegenerative disorders, cardiovascular diseases, immune disorders and various viral infections [16].
The significance of functionalized pomalidomide derivatives extends to their application in diverse therapeutic areas [34]. Proteolysis targeting chimera technology has been applied to the alternative treatment of various diseases, with more targets being confirmed as proteolysis targeting chimera-able [34]. Some proteolysis targeting chimera molecules have achieved clinical benefits, with targets that have entered clinical trials including androgen receptor, estrogen receptor, IRAK4, STAT3, BTK, BRD9, and BCR-Xl [34]. At least 20 proteolysis targeting chimeras were in clinical trials by the end of 2022, with more expected to follow [34].
The development of 6-position-modified lenalidomides has demonstrated the potential for selective degradation of target proteins while minimizing neo-substrate degradation [23]. Lenalidomide modified at the 6-position with a trifluoromethyl group did not induce the degradation of neo-substrates tested, including IKZF1 and IKZF3 [23]. Comprehensive proteomic analysis using quantitative mass spectrometry showed that this modification did not induce degradation of reported neo-substrates [23]. Proteolysis targeting chimeras using 6-position-modified lenalidomide strongly induced the degradation of BET proteins while exhibiting neo-substrate selectivity similar to that of 6-position-modified lenalidomide [23].
Pomalidomide 4'-PEG5-acid represents a sophisticated functionalized cereblon ligand specifically designed for proteolysis targeting chimera research and development [1] [2]. This compound incorporates an E3 ligase ligand plus a PEG5 linker with terminal carboxylic acid ready for conjugation to a target protein ligand [1]. The chemical structure is defined as 3-[[14-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-3,6,9,12-tetraoxatetradec-1-yl]oxy]propanoic acid [1].
The molecular composition of Pomalidomide 4'-PEG5-acid consists of C26H35N3O11 with a molecular weight of 565.58 daltons [2] [3]. The compound maintains high purity levels of ≥95% as determined by high-performance liquid chromatography [2]. The chemical registration number CAS 2139348-63-1 provides unique identification for this specific derivative [2] [3]. The compound requires storage at -20°C to maintain stability and is provided in solid form [2] [7].
The polyethylene glycol linker component serves critical functions in proteolysis targeting chimera design and efficacy [24]. The importance of linker length to degradation efficiency is well established, and alkyl or polyethylene glycol motifs provide means to easily and systematically vary the distance between the E3 ligase ligand and target protein ligand [24]. Polyethylene glycol and alkyl chains of varying lengths are the most common motifs incorporated into proteolysis targeting chimera linker structures, appearing as the sole motif in approximately 55% and 30% of linkers respectively [24]. Around 65% of structures in comprehensive databases contain both an alkyl and polyethylene glycol segment [24].
The conceptual framework of Pomalidomide 4'-PEG5-acid encompasses its role as a modular building block for rapid proteolysis targeting chimera library generation [30]. The flexible linker design allows for conformational adaptability that can enhance the interaction between proteolysis targeting chimeras, proteins of interest, and E3 proteins, thereby facilitating stable binding at the interaction interface [30]. The five-unit polyethylene glycol spacer provides optimal balance between flexibility and length, enabling formation of productive ternary complexes while maintaining favorable physicochemical properties [31].
The terminal carboxylic acid functionality of Pomalidomide 4'-PEG5-acid enables diverse conjugation chemistries for attachment to target protein ligands [7]. The compound serves as a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and proteolysis targeting chimera technology [7]. This conjugate contains a cereblon-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand [7]. The modular design allows for parallel synthesis to more quickly generate proteolysis targeting chimera libraries that feature variation in crosslinker length, composition, and E3 ligase ligand [7].
Property | Specification | Reference |
---|---|---|
Molecular Formula | C26H35N3O11 | [2] [3] |
Molecular Weight | 565.58 Da | [2] |
Purity | ≥95% (HPLC) | [2] |
CAS Number | 2139348-63-1 | [2] [3] |
Storage Temperature | -20°C | [2] [7] |
Physical Form | Solid | [2] |
PEG Units | 5 | [1] [2] |
Terminal Group | Carboxylic Acid | [1] [2] |
The synthesis of pomalidomide follows well-established methodologies that have been optimized over decades of research. The most commonly employed approach involves the condensation of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione under controlled conditions [3]. This reaction proceeds through a three-step mechanism involving initial nucleophilic attack, cyclization, and subsequent reduction to yield the desired pomalidomide core.
The classical synthesis begins with the preparation of ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate, which serves as a key intermediate [3]. This compound is then subjected to reflux conditions in acetonitrile with sodium acetate and 3-aminopiperidine-2,6-dione for approximately 4 hours, achieving yields of 96.6% [3]. The reaction mixture is concentrated under reduced pressure, and the product is isolated through crystallization from water.
Recent developments in pomalidomide synthesis have introduced alternative methodologies that offer improved efficiency and reduced reaction times. One notable approach involves the use of 4-fluorothalidomide as a starting material, which can be converted to pomalidomide derivatives through nucleophilic aromatic substitution reactions [4] [5]. This methodology provides greater flexibility in introducing various functional groups at the 4-position of the phthalimide ring.
Another significant advancement is the development of continuous flow synthesis using microchannel reactors [6]. This approach allows for better control of reaction parameters, improved heat transfer, and enhanced mixing efficiency, resulting in more consistent product quality and higher yields. The continuous flow methodology is particularly advantageous for large-scale production where consistent quality and reduced reaction times are critical.
Recent research has demonstrated that microwave-assisted synthesis can significantly improve the efficiency of pomalidomide building block preparation [7] [8]. This methodology achieves high yields within 15 minutes, representing a substantial improvement over conventional heating methods that typically require overnight reactions. The microwave approach has been shown to boost yields by at least 14% at gram scale without requiring additional purification steps [7] [8].
The microwave-assisted protocol involves optimized power settings, precise temperature control, and specific reaction vessel configurations that enhance the coupling efficiency between reactants [7]. This methodology has been successfully applied to the synthesis of clinical candidates such as ARV-110, demonstrating its practical utility in pharmaceutical development.
The synthesis of monodisperse PEG5 chains requires careful control of polymerization conditions to achieve the desired chain length and maintain narrow molecular weight distribution [9] [10]. Traditional approaches employ iterative coupling strategies where ethylene oxide units are added sequentially under controlled conditions. This methodology typically involves three steps: deprotection, deprotonation, and coupling, performed in two separate reaction vessels.
Recent advances in PEG synthesis have introduced one-pot elongation approaches that significantly reduce the number of synthetic steps and improve overall efficiency [9] [11]. These methods employ base-labile protecting groups such as the phenethyl group, which can be removed and coupled in a single reaction vessel without intermediate purification steps.
The one-pot methodology involves the use of potassium hexamethyldisilazide (KHMDS) as a strong base to remove the phenethyl protecting group, generating an alkoxide intermediate that directly reacts with the incoming PEG monomer [9]. This approach eliminates the need for separate deprotonation steps and intermediate purification, resulting in more efficient synthesis and reduced costs.
The introduction of carboxylic acid functionality at the terminus of PEG5 chains requires specific synthetic strategies that preserve the integrity of the polyether backbone [12] [13]. The most common approach involves the use of succinic anhydride or glutaric anhydride to introduce the carboxylic acid group through nucleophilic ring-opening reactions.
Alternatively, carboxylic acid-terminated PEG chains can be prepared through oxidation of primary alcohol-terminated PEG using oxidizing agents such as Jones reagent or potassium permanganate [12]. However, these methods require careful control of reaction conditions to prevent over-oxidation and chain degradation.
The use of 4-fluorothalidomide as a starting material for pomalidomide derivative synthesis has become increasingly popular due to its excellent reactivity in nucleophilic aromatic substitution (SNAr) reactions [14] [4] [5]. This approach provides selective access to N-substituted pomalidomide conjugates with relative ease compared to alternative synthetic routes.
The SNAr reaction involves the nucleophilic attack of primary or secondary amines on the 4-fluorothalidomide substrate, displacing the fluoride ion and forming a stable C-N bond [5]. The reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures ranging from 90-130°C for 16 hours.
Extensive research has revealed that solvent choice significantly impacts the efficiency and selectivity of SNAr reactions in pomalidomide synthesis [4] [5]. While DMF has been traditionally used, it can lead to unwanted side reactions, particularly the formation of dimethylamine byproducts through formamide decomposition under reaction conditions.
DMSO has emerged as the superior solvent for SNAr reactions, providing consistently higher yields and fewer side reactions compared to DMF [4] [5]. The polar aprotic nature of DMSO stabilizes the anionic intermediate formed during the substitution reaction while minimizing competing side reactions. Temperature optimization studies have shown that reactions conducted at 130°C in DMSO yield optimal results for primary amines, while secondary amines perform well at 90-110°C [4].
A significant finding in pomalidomide synthesis is the superior performance of secondary amines compared to primary amines in SNAr reactions [4] [5]. Secondary amines consistently afford yields of 80-94%, while primary amines typically yield 54-71% under similar conditions. This difference is attributed to the reduced propensity of secondary amines to undergo competing phthalimide ring-opening reactions.
The selectivity difference between primary and secondary amines has important implications for PEG linker attachment strategies. When attaching PEG5 chains through SNAr reactions, the use of secondary amine-terminated PEG precursors can significantly improve overall yields and reduce purification requirements [4].
The formation of amide bonds between carboxylic acid-terminated PEG chains and amine-functionalized pomalidomide derivatives represents a critical step in the synthesis of pomalidomide 4'-PEG5-acid [15] [16] [17]. The most reliable and widely used methodology involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) as coupling reagents.
The EDC/NHS coupling mechanism proceeds through the activation of the carboxylic acid to form an NHS ester intermediate, which is considerably more stable than the initial O-acylisourea intermediate formed with EDC alone [17]. This activated intermediate readily reacts with primary amines under mild conditions (pH 7-9) at room temperature to form stable amide bonds with yields typically ranging from 70-95% [15] [16].
The optimization of EDC/NHS coupling reactions requires careful attention to several parameters including pH, temperature, reagent stoichiometry, and reaction time [18] [19]. The activation of carboxylic acids with EDC is most efficient at pH 4.5-6.0, while the subsequent reaction with amines proceeds optimally at pH 7.2-8.5 [18]. This pH difference necessitates careful monitoring and adjustment throughout the reaction sequence.
Typical reaction conditions involve the use of 1.5 equivalents of EDC and NHS relative to the carboxylic acid substrate, with the reaction performed in anhydrous DMF or DMSO at room temperature for 2-24 hours [18] [19]. The reaction progress can be monitored by liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) to ensure complete conversion.
While EDC/NHS coupling remains the gold standard for amide formation in pomalidomide synthesis, alternative coupling reagents have been explored to address specific synthetic challenges [16] [20]. 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can be used in combination with EDC to suppress racemization and improve coupling efficiency with sterically hindered substrates.
For particularly challenging coupling reactions, more powerful reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) can be employed [16]. These reagents form highly reactive intermediates that can overcome steric hindrance and electronic deactivation effects.
The application of microwave heating to pomalidomide building block synthesis has emerged as a transformative methodology that addresses many of the limitations associated with conventional heating approaches [7] [8]. Microwave-assisted synthesis (MAS) achieves high yields within 15 minutes, representing a dramatic improvement over conventional oil bath heating methods that typically require overnight reactions.
The microwave methodology involves precise control of temperature, power, and reaction time to optimize the coupling efficiency between reactants [7]. This approach has been successfully applied to the synthesis of clinical candidates such as ARV-110, demonstrating its practical utility in pharmaceutical development. The methodology consistently provides yield improvements of at least 14% at gram scale without requiring additional purification steps.
Recent developments in PROTAC synthesis have introduced direct-to-biology (D2B) approaches that combine high-throughput synthesis with immediate biological evaluation [21]. These methodologies involve synthesizing large libraries on very small scales (less than 10 μmol reactions) in plate-based formats and assaying them as unchromatographed mixtures.
The D2B approach enables the rapid evaluation of hundreds of pomalidomide derivatives, providing valuable structure-activity relationship (SAR) data that guides optimization efforts [21]. This methodology has been particularly useful for exploring linker variations and identifying optimal combinations of E3 ligase ligands with target protein binders.
The implementation of continuous flow synthesis methodologies has provided significant advantages in terms of reaction control, scalability, and product consistency [6]. Microchannel reactors enable precise control of reaction parameters such as temperature, residence time, and mixing efficiency, resulting in more reproducible synthesis outcomes.
Continuous flow synthesis is particularly advantageous for reactions that require precise temperature control or involve hazardous reagents [6]. The methodology allows for the rapid optimization of reaction conditions and provides a clear pathway for scale-up to production quantities.
The structural confirmation of pomalidomide 4'-PEG5-acid requires a comprehensive analytical approach that verifies both the pomalidomide core structure and the PEG linker attachment [1] [2]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive evidence for the successful formation of the desired product, with characteristic signals for the pomalidomide aromatic protons, PEG methylene protons, and terminal carboxylic acid group.
High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the synthesized compound [1] [2]. The molecular formula C26H35N3O11 and corresponding molecular weight of 565.58 g/mol serve as key identification parameters. Additionally, the compound exhibits characteristic fragmentation patterns that can be used for structural confirmation.
The purity of pomalidomide 4'-PEG5-acid is typically assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm [1] [2]. Commercial standards typically specify purity levels of ≥95%, which is suitable for most research applications. The HPLC method can also identify and quantify potential impurities that may arise during synthesis.
Common impurities include unreacted starting materials, side products from competing reactions, and degradation products [14]. The identification and control of these impurities are crucial for ensuring reproducible biological activity and minimizing potential toxicity concerns.